![molecular formula C18H22ClFIN3O2S B2860567 N'-[(2-氯苯基)甲基]-N-[2-[(4-氟苯基)磺酰胺基]乙基]-N-甲基乙亚胺酰胺;氢碘酸盐 CAS No. 1078634-23-7](/img/no-structure.png)

N'-[(2-氯苯基)甲基]-N-[2-[(4-氟苯基)磺酰胺基]乙基]-N-甲基乙亚胺酰胺;氢碘酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

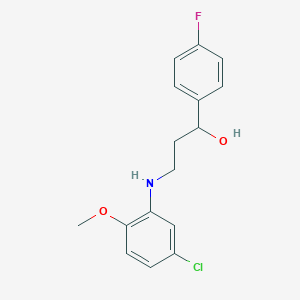

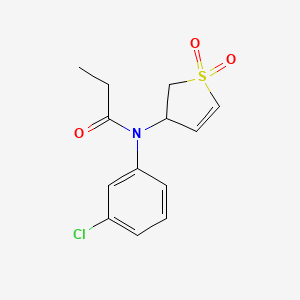

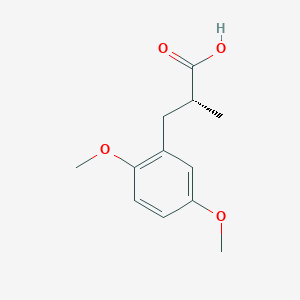

N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide is a useful research compound. Its molecular formula is C18H22ClFIN3O2S and its molecular weight is 525.81. The purity is usually 95%.

BenchChem offers high-quality N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗雄激素活性

- 该化合物已被合成并研究了其抗雄激素活性。该活性在治疗雄激素反应性良性和恶性疾病中至关重要。为此目的开发了类似的化合物 ICI 176334(Tucker, Crook, & Chesterson, 1988)。

荧光分子探针

- 该化合物的某些衍生物已被合成用作荧光溶剂变色染料。由于其强烈的溶剂依赖性荧光,这些染料可有效研究各种生物事件和过程(Diwu 等,1997)。

抗增殖剂

- 该化合物的衍生物已被合成并评估了其对各种癌细胞系的抗增殖活性。这项研究表明在癌症治疗中的潜在应用(Pawar, Pansare, & Shinde, 2018)。

药物代谢研究

- 该化合物已用于专注于药物代谢的研究中,特别是在制备联芳基双磺酰胺化合物的哺乳动物代谢物中。这些研究对于了解药物作用和安全性至关重要(Zmijewski 等,2006)。

亲水化合物识别

- 该化合物在识别亲水性氨基和 N,N-二甲基氨基化合物中具有应用。该性质可用于将这些化合物从水溶液转移到有机介质中,这在各种化学和生物学研究中具有意义(Sawada 等,2000)。

燃料电池应用

- 该化合物的衍生物已被合成用于磺化聚(亚苯基醚砜)嵌段共聚物中。这些在燃料电池中具有应用,提供高质子传导率和机械性能,这对于开发更有效的燃料电池技术至关重要(Bae, Miyatake, & Watanabe, 2009)。

阿尔茨海默病研究

- 在阿尔茨海默病的背景下,该化合物的衍生物已用于正电子发射断层扫描,以确定活体患者大脑中神经纤维缠结和β-淀粉样斑块的位置和负荷,为诊断和治疗提供了至关重要的见解(Shoghi-Jadid 等,2002)。

化学反应研究

- 该化合物已在各种化学反应中进行了研究,例如合成 2-氯乙基(甲磺酰基)甲磺酸酯和相关化合物。这些研究有助于了解反应机理和开发新的合成方法(Shealy, Krauth, & Laster, 1984)。

作用机制

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives, which this compound may be related to, are known to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .

Result of Action

Given the diverse biological activities of related indole derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular level.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide' involves the reaction of two starting materials, namely 2-chlorobenzylamine and 4-fluorobenzenesulfonyl chloride, followed by a series of reactions to form the final product. The synthesis pathway involves the use of various reagents and solvents to facilitate the reactions and purification of the product.", "Starting Materials": [ "2-chlorobenzylamine", "4-fluorobenzenesulfonyl chloride", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "hydroiodic acid (HI)", "sodium hydroxide (NaOH)", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in DMF and add TEA. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 4-fluorobenzenesulfonyl chloride to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Quench the reaction by adding water and stir for 30 minutes.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Combine the organic layers and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and dissolve the residue in ethyl acetate.", "Step 7: Add hydroiodic acid to the solution and stir for 2 hours at room temperature.", "Step 8: Quench the reaction by adding NaOH and stir for 30 minutes.", "Step 9: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 10: Combine the organic layers and dry over sodium sulfate.", "Step 11: Concentrate the organic layer and recrystallize the product from ethyl acetate to obtain the final product, 'N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide'." ] } | |

CAS 编号 |

1078634-23-7 |

产品名称 |

N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide |

分子式 |

C18H22ClFIN3O2S |

分子量 |

525.81 |

IUPAC 名称 |

N'-[(2-chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide |

InChI |

InChI=1S/C18H21ClFN3O2S.HI/c1-14(21-13-15-5-3-4-6-18(15)19)23(2)12-11-22-26(24,25)17-9-7-16(20)8-10-17;/h3-10,22H,11-13H2,1-2H3;1H |

InChI 键 |

BWZOEXLRDSDZNS-KGENOOAVSA-N |

SMILES |

CC(=NCC1=CC=CC=C1Cl)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)F.I |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2860484.png)

![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2860485.png)

![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)

![N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide](/img/structure/B2860500.png)

![N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2860502.png)